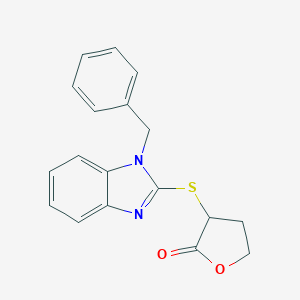
3,5-dimethyl-N-(2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-methylpropyl)benzamide, also known as DMPB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that has a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol. DMPB has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmaceuticals. In
作用機序
The exact mechanism of action of 3,5-dimethyl-N-(2-methylpropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are involved in the inflammatory response. Furthermore, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
実験室実験の利点と制限
3,5-dimethyl-N-(2-methylpropyl)benzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation and administration. Furthermore, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-(2-methylpropyl)benzamide. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the safety and efficacy of this compound in animal models of human diseases. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases warrants further investigation. Finally, the development of new synthetic routes for the preparation of this compound and its analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine and pharmaceuticals. Its anti-inflammatory, analgesic, and antipyretic activities, as well as its ability to inhibit the growth of cancer cells and improve cognitive function, make it a subject of great interest for scientific research. Further studies on the synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are necessary to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 3,5-dimethyl-N-(2-methylpropyl)benzamide involves the reaction of 3,5-dimethylbenzoic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3,5-dimethyl-N-(2-methylpropyl)benzamide has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, this compound has been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
3,5-dimethyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-14-13(15)12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChIキー |
ZZXHRMRERDWFLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B270109.png)
![3-[(4-methylphenyl)sulfonyl]dihydro-2(3H)-furanone](/img/structure/B270110.png)
![1-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B270111.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)
![N-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270117.png)

![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)

![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)